2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Description
2-{1-[(1H-1,2,4-Triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a heterocyclic compound featuring a fused indene-dione core substituted with a 1H-1,2,4-triazole moiety. The indene-dione scaffold is known for its planar, conjugated structure, which facilitates π-π interactions and hydrogen bonding, making it a versatile pharmacophore in medicinal chemistry . This compound is synthesized via condensation reactions, often involving amidrazones or related intermediates under mild conditions .
Properties
IUPAC Name |
3-hydroxy-2-[(E)-C-methyl-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-7(16-13-14-6-15-17-13)10-11(18)8-4-2-3-5-9(8)12(10)19/h2-6,18H,1H3,(H,14,15,17)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJDAOZPGVBSNB-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NC=NN1)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=NC=NN1)/C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, which is then coupled with an indene-dione precursor. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to maximize the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its reactivity or biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole-containing compounds in anticancer therapy. The triazole moiety is known for its ability to interact with biological targets due to its hydrogen bonding capacity and dipole character. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study involving the synthesis of triazole derivatives demonstrated that certain compounds showed IC50 values lower than 100 nM against human cancer cell lines such as MKN-45 and HT-29, indicating potent anticancer activity. The structure-activity relationship (SAR) suggested that modifications on the triazole ring significantly influenced the cytotoxicity profiles .
Antimicrobial Properties
The incorporation of the triazole ring into various chemical frameworks has resulted in compounds with broad-spectrum antimicrobial activities. These compounds have been effective against both gram-positive and gram-negative bacteria.
Case Study:
A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. Some derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, showcasing their potential as new antimicrobial agents .
Agricultural Applications
The triazole moiety is also recognized for its role in agrochemicals, particularly as fungicides. Compounds containing triazole structures have been developed to protect crops from fungal infections.
Case Study:
Research has shown that certain triazole-based fungicides demonstrate effective control over plant pathogens, leading to improved crop yields. The mechanism often involves disrupting fungal cell membrane synthesis, which is critical for fungal survival .
Pharmacological Insights
The pharmacological profile of triazoles is extensive, encompassing antifungal, antibacterial, antiviral, and anticancer properties. The ability of these compounds to act as enzyme inhibitors further enhances their therapeutic potential.
| Property | Activity | Example Compounds |
|---|---|---|
| Antifungal | Effective against various fungi | Fluconazole, Itraconazole |
| Antibacterial | Broad-spectrum activity | Trazodone (also acts as an antidepressant) |
| Antiviral | Inhibition of viral replication | Ribavirin |
| Anticancer | Cytotoxic effects on tumor cells | Anastrozole (aromatase inhibitor) |
Mechanism of Action
The mechanism of action of 2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the indene-dione moiety can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Crystallographic Data Comparison
Biological Activity
The compound 2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a derivative of indene and triazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C13H10N4O2
- Molecular Weight: 246.25 g/mol
This compound features a triazole ring which is often associated with various biological activities such as antibacterial and antifungal properties.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The 1,2,4-triazole moiety is particularly noted for its antibacterial effects against various strains of bacteria. For instance:
- A study highlighted the antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with a 4-trichloromethyl group demonstrated high potency with a minimum inhibitory concentration (MIC) as low as 5 µg/mL against E. coli and Staphylococcus aureus .
Antitumor Activity
Triazole-containing compounds have been investigated for their anticancer properties. For example:
- Triazolethiones have shown promise in cancer treatment due to their ability to inhibit cancer cell proliferation. Specific derivatives were found to exhibit IC50 values in the micromolar range against various cancer cell lines . The presence of the indene structure may enhance these effects due to its unique electronic properties.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: Triazoles often interfere with enzyme functions critical for microbial survival or cancer cell proliferation.
- Disruption of Membrane Integrity: Some derivatives can disrupt bacterial cell membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis: The triazole ring can interact with nucleic acids or their precursors, inhibiting replication and transcription processes.
Research Findings
Case Study 1: Antibacterial Screening
A series of triazole derivatives were synthesized and screened for antimicrobial efficacy:
- Results: The most potent compound exhibited an MIC value of 0.25 µg/mL against multidrug-resistant E. coli strains.
Case Study 2: Anticancer Evaluation
A derivative containing the triazole structure was tested against colon carcinoma cells:
- Results: The compound showed an IC50 value of 6.2 μM against HCT-116 cells, indicating a promising potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
